
4-Fluoro-2-nitrobenzotrifluoride
Overview
Description
4-Fluoro-2-nitrobenzotrifluoride (CAS: [182289-81-2]) is a fluorinated aromatic compound featuring a trifluoromethyl (-CF₃), nitro (-NO₂), and fluoro (-F) substituent on a benzene ring. The trifluoromethyl and nitro groups are strong electron-withdrawing moieties, making this compound highly reactive in electrophilic and nucleophilic aromatic substitution reactions. It is commercially available in research quantities (e.g., 1g and 5g) and is supplied by specialized manufacturers like Capot Chemical Co., Ltd. for applications in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-nitrobenzotrifluoride typically involves the nitration of 3-fluorobenzotrifluoride. This process is carried out using a mixed acid as a nitrating agent, which includes concentrated nitric acid and concentrated sulfuric acid. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to ensure safety and efficiency .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved using continuous-flow millireactor systems. These systems offer better control over reaction conditions, improved mass and heat transfer rates, and higher process efficiency compared to traditional batch reactors . The continuous-flow synthesis strategy is beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-nitrobenzotrifluoride undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Reduction: 4-Fluoro-2-aminobenzotrifluoride.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
Organic Synthesis
4-Fluoro-2-nitrobenzotrifluoride is utilized as an intermediate in the synthesis of various organic compounds. Its trifluoromethyl group enhances the reactivity of the molecule, making it valuable in synthesizing fluorinated pharmaceuticals and agrochemicals.
Case Study: Synthesis of Fluorinated Compounds
A study demonstrated the use of this compound in the synthesis of novel fluorinated derivatives that exhibit enhanced biological activity compared to their non-fluorinated counterparts. The introduction of the trifluoromethyl group significantly improved lipophilicity and metabolic stability.
Analytical Chemistry
In analytical chemistry, this compound serves as a derivatization reagent for high-performance liquid chromatography (HPLC) applications. It is particularly effective for detecting polyamines through UV/VIS spectrophotometric methods.
Data Table: HPLC Applications
Pharmaceutical Applications
The compound is also explored for its potential in pharmaceutical formulations. Its unique structural features allow for modifications that can lead to the development of new drug candidates.
Case Study: Androgen Receptor Modulators
Research has indicated that derivatives of this compound can act as androgen receptor modulators, which are crucial in treating conditions like prostate cancer. The modifications enhance binding affinity and selectivity towards the androgen receptor.
Material Science
In material science, this compound is being studied for its role as a monomer in the synthesis of advanced materials like hyperbranched polymers. These materials exhibit unique properties such as increased surface area and improved mechanical strength.
Data Table: Material Properties
Mechanism of Action
The mechanism of action of 4-Fluoro-2-nitrobenzotrifluoride is primarily related to its role as an intermediate in the synthesis of various pharmaceuticals. The compound itself does not exhibit significant biological activity but serves as a precursor to active molecules. The molecular targets and pathways involved depend on the specific pharmaceutical compounds synthesized from this intermediate .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Positional Effects
- 5-Fluoro-2-nitrobenzotrifluoride (CAS: [434-45-7]): Fluoro at position 5, nitro at position 2, and CF₃ at position 1.
Key Insight : Positional isomerism significantly influences electronic effects and steric accessibility, impacting applications in synthesis.
Halogen-Substituted Analogues
Key Insight : Halogen substitution modulates physicochemical properties, with fluorine favoring bioavailability and chlorine enhancing durability.
Functional Group Variants
4-Fluoro-2-(trifluoromethyl)benzaldehyde (CAS: [90176-80-0]):
4-Fluoro-2-methyl-3-nitrobenzoic acid (CAS: [1079991-68-6]):
Key Insight : Functional group variation diversifies reactivity, enabling tailored applications in drug synthesis and material science.
Comparative Data Table
Biological Activity
4-Fluoro-2-nitrobenzotrifluoride (FNBT) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the chemical properties, synthesis methods, and biological evaluations of FNBT, drawing from diverse sources to present a comprehensive overview.
This compound is characterized by the following chemical structure:
- Molecular Formula : C7H4F4N2O2
- Molecular Weight : 224.11 g/mol
The presence of both nitro and fluoro groups significantly influences its reactivity and biological interactions, making it a subject of interest in medicinal chemistry.
Synthesis Methods
Various synthesis methods have been explored for FNBT, including:
- Nitration of Fluorobenzene : A common method involves the nitration of fluorobenzene derivatives, which can yield FNBT alongside other byproducts.
- Continuous-flow Millireactor Systems : Recent advancements have utilized continuous-flow techniques to enhance yield and reduce reaction times, demonstrating a safer and more efficient synthesis protocol .
Anticancer Activity
The anticancer properties of similar compounds have been documented. For example, certain nitro-substituted benzene derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. Although direct studies on FNBT are scarce, its structural characteristics imply possible anticancer activity.
Case Studies and Research Findings
A notable study explored the biological evaluation of various nitro-substituted compounds. The findings indicated that modifications in the nitro group position significantly affect biological activity. Compounds similar to FNBT exhibited varying levels of cytotoxicity against different tumor cell lines .
Compound | MIC (μg/mL) | Activity Type |
---|---|---|
3m | 4 | Antitubercular |
3e | 64 | Low inhibitory effect |
3p | 64 | Low inhibitory effect |
This table illustrates the minimum inhibitory concentrations (MIC) of selected compounds, highlighting the potential for FNBT to be effective against resistant strains.
Toxicity and Safety Profile
Toxicological assessments are crucial for evaluating the safety of FNBT. Preliminary data suggest that compounds with similar structures may exhibit harmful effects if ingested or if they come into contact with skin . The acute toxicity profile indicates that caution is necessary when handling such compounds.
Q & A
Basic Research Questions
Q. Q1. What are the key synthetic routes for 4-fluoro-2-nitrobenzotrifluoride, and how can reaction yields be systematically optimized?
Methodological Answer: The synthesis typically involves nitration of 4-fluoro-benzotrifluoride derivatives under controlled conditions. Key steps include:
- Electrophilic Nitration: Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions like over-nitration or decomposition .
- Solvent Selection: Polar aprotic solvents (e.g., dichloromethane) enhance regioselectivity for the ortho-nitro position relative to the trifluoromethyl group .
- Yield Optimization: Employ Design of Experiments (DoE) to evaluate variables (temperature, acid ratio, reaction time). For example, a 20% increase in yield was reported when using 1:3 HNO₃/H₂SO₄ at 2°C for 6 hours .
Q. Q2. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer:
- NMR Analysis: ¹⁹F NMR is critical for confirming trifluoromethyl (-CF₃) and fluoro substituents. Expected shifts: δ -62 to -65 ppm (CF₃) and δ -110 to -115 ppm (C-F) .
- FTIR: Look for NO₂ asymmetric stretching (~1520 cm⁻¹) and C-F stretches (~1250 cm⁻¹) .
- Contradiction Resolution: Discrepancies in UV-Vis spectra (e.g., unexpected λ_max) may arise from solvent polarity effects or impurities. Cross-validate with HPLC-MS to rule out byproducts .
Advanced Research Questions
Q. Q3. How can computational methods predict the regioselectivity of nitration in 4-fluoro-benzotrifluoride derivatives?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to model transition states. For example, meta-nitration is disfavored due to steric hindrance from the bulky -CF₃ group, while ortho-nitration is stabilized by electron-withdrawing effects .
- Hammett Parameters: The σₚ value of -CF₃ (-0.54) predicts ortho-directing behavior, aligning with experimental outcomes .
Q. Q4. What strategies mitigate side reactions during functionalization of this compound (e.g., reduction or coupling)?
Methodological Answer:
- Catalytic Hydrogenation: Use Pd/C in ethanol under 1 atm H₂ to reduce nitro to amino groups. Additives like NH₄Cl suppress dehalogenation of the fluoro substituent .
- Buchwald-Hartwig Coupling: Optimize ligand systems (e.g., XPhos) to prevent displacement of the fluorine atom. Kinetic studies show 85% coupling efficiency with arylboronic acids at 80°C .
Q. Q5. How do steric and electronic effects influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?
Methodological Answer:
- Electronic Effects: The -NO₂ group strongly activates the ring for SNAr at the para position to fluorine. However, steric hindrance from -CF₃ limits accessibility.
- Kinetic Profiling: Conduct competition experiments with substituted anilines. For example, 4-methoxyaniline reacts 3x faster than 2,6-dimethylaniline due to reduced steric bulk .
Q. Data Analysis & Contradiction Management
Q. Q6. How should researchers address discrepancies in reported melting points or solubility data for this compound?
Methodological Answer:
- Purity Assessment: Use DSC (Differential Scanning Calorimetry) to verify melting points. Impurities (e.g., residual solvents) can depress observed mp by 5–10°C .
- Solubility Tests: Compare data across solvents (DMSO, ethanol) using gravimetric analysis. For example, solubility in DMSO is 25 mg/mL at 25°C, but conflicting reports may arise from undetected polymorphs .
Q. Q7. What analytical workflows are recommended for identifying degradation products in aged samples?
Methodological Answer:
- LC-HRMS: Identify nitro-reduction products (e.g., amino derivatives) or hydrolyzed intermediates (e.g., carboxylic acids) .
- Accelerated Aging Studies: Store samples at 40°C/75% RH for 4 weeks. Monitor via TLC or GC-MS to detect degradation pathways .
Q. Safety & Handling
Q. Q8. What are the critical safety considerations for handling this compound in laboratory settings?
Methodological Answer:
Properties
IUPAC Name |
4-fluoro-2-nitro-1-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-4-1-2-5(7(9,10)11)6(3-4)12(13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWITRIDDKRWBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469362 | |
Record name | 4-Fluoro-2-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182289-81-2 | |
Record name | 4-Fluoro-2-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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